n-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide
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Overview
Description
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide is an organic compound belonging to the class of phenylacetamides. This compound is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group via an ethyl chain. The molecular formula of this compound is C11H12FN3O, and it has a molecular weight of 221.23 g/mol .
Preparation Methods
The synthesis of N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath . Another method involves the fusion of aryl amines with ethyl cyanoacetate in a solvent-free environment . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and sodium ethoxide . Major products formed from these reactions include aminopyrazole and pyrazolo[3,4-d]1,2,3-triazine derivatives .
Scientific Research Applications
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The molecular pathways involved include the inhibition of the coagulation cascade, which is crucial for its anticoagulant effects .
Comparison with Similar Compounds
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide can be compared with other phenylacetamides, such as:
N-(2-(carbamimidamidooxy)ethyl)-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide: This compound also contains a cyano group and fluorine atom but has additional functional groups that may confer different biological activities.
N-(2-Cyano-3-fluorophenyl)acetamide: This simpler compound lacks the ethyl chain and acetamide group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features that enable its use in diverse scientific and industrial applications.
Properties
Molecular Formula |
C11H12FN3O |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
N-[2-(2-cyano-3-fluoroanilino)ethyl]acetamide |
InChI |
InChI=1S/C11H12FN3O/c1-8(16)14-5-6-15-11-4-2-3-10(12)9(11)7-13/h2-4,15H,5-6H2,1H3,(H,14,16) |
InChI Key |
GIJQYGGRPOIVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
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